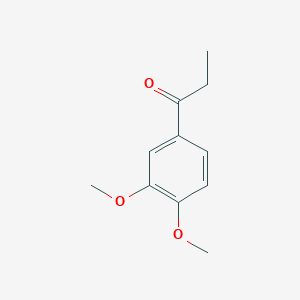
1-(3,4-二甲氧基苯基)丙酮
描述
Synthesis Analysis
The compound is synthesized through the Claisen-Schmidt condensation reaction, a process that involves the condensation of ketones with aldehydes under basic conditions to form α,β-unsaturated ketones. This method has been utilized to create derivatives of 1-(3,4-Dimethoxyphenyl)propan-1-one with varied substituents, demonstrating the versatility of the synthesis approach (Khamees et al., 2018).
Molecular Structure Analysis
The molecular structure of 1-(3,4-Dimethoxyphenyl)propan-1-one and its derivatives has been determined using single crystal X-ray diffraction. This analysis revealed that the compound exhibits a triclinic crystal system with specific space groups, depending on the derivative. The structure is further stabilized by intramolecular C-H⋯O and weak interactions, highlighting the compound's complex geometric configuration (Khamees et al., 2018).
Chemical Reactions and Properties
1-(3,4-Dimethoxyphenyl)propan-1-one undergoes various chemical reactions that modify its structure and properties. These reactions include docking simulations, density functional studies, and interactions with biological targets such as the Vascular Endothelial Growth Factor human receptor (VEGFR-2), indicating potential anti-angiogenesis applications (Khamees et al., 2018).
Physical Properties Analysis
The physical properties of 1-(3,4-Dimethoxyphenyl)propan-1-one derivatives have been investigated through spectroscopic methods such as FT-IR and FT-Raman. These studies provide insight into the vibrational modes of the compounds, further contributing to the understanding of their structural characteristics (Khamees et al., 2018).
Chemical Properties Analysis
Chemical properties, including nonlinear optical activity, have been explored for 1-(3,4-Dimethoxyphenyl)propan-1-one derivatives. The second harmonic generation (SHG) method and density functional theory (DFT) calculations have been used to assess these properties, revealing the compound's potential in materials science applications (Khamees et al., 2018).
科学研究应用
化合物合成:它用于合成1-芳基-二氢-2-苯并哌啶(Berney & Jauner, 1976),以及制备各种芳基丙-1-烯和二异同源酚(Clark‐Lewis & Nair, 1967)。
药理作用:该化合物在小鼠中表现出中枢神经系统抑制活性,并延长条件性回避反应测试的潜伏期(Barfknecht, Miles, & Leseney, 1970)。它还表现出平滑肌松弛活性,并改善大鼠的认知功能(Milusheva et al., 2022)。
癌症研究:它对人类肿瘤细胞系显示出中等抑制作用,并对α-葡萄糖苷酶具有抑制作用,暗示在癌症治疗中具有潜力(Hu et al., 2005)。
光学研究:1-(3,4-二甲氧基苯基)丙酮在光物理研究中具有应用,如确定溶剂致色性特性、荧光量子产率和光化学量子产率(Asiri et al., 2017),以及在非线性光学研究中由于其高非线性折射率和非线性吸收系数(Razvi et al., 2019)。
结构和机理分析:对其结构和功能进行分析,以了解可能的卤键(Kumar et al., 2018),并了解木质素模型化合物氧化的动力学和机理(Nie et al., 2014)。
生物学研究:它用于合成具有潜在医学应用的化合物,如赤霉素:赤霉素的立体选择性合成(Collier, Fisher, & Schulz, 1997),以及研究其衍生物的抗氧化活性(Sulpizio et al., 2016)。
作用机制
Target of Action
This compound is a derivative of propiophenone, and it’s often used in organic synthesis
Mode of Action
As a chemical compound used in organic synthesis, it likely interacts with its targets through chemical reactions, leading to changes in the structure or function of the target molecules . .
Biochemical Pathways
Given its use in organic synthesis, it’s plausible that it may be involved in various biochemical reactions, potentially affecting multiple pathways
Result of Action
As a compound used in organic synthesis, it likely induces changes at the molecular level, which could potentially translate to cellular effects . .
安全和危害
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMSBQOMJGZBRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171427 | |
| Record name | 1-Propanone, 1-(3,4-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1835-04-7 | |
| Record name | Propioveratrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1835-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 1-(3,4-dimethoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001835047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propioveratrone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16954 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanone, 1-(3,4-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,4-dimethoxyphenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 1-(3,4-Dimethoxyphenyl)propan-1-one (C11H14O3) was isolated from the stems of Trigonostemon xyphophylloides, a plant belonging to the Trigonostemon genus of the Euphorbiaceae family []. Structurally, the molecule is approximately planar [].
A: While the research primarily focuses on the isolation and structural characterization of 1-(3,4-Dimethoxyphenyl)propan-1-one, the source plant, Trigonostemon xyphophylloides, is traditionally used in folk medicine []. This suggests further research into the biological activity and potential medicinal properties of 1-(3,4-Dimethoxyphenyl)propan-1-one is warranted.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B16145.png)

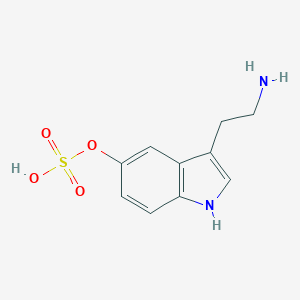
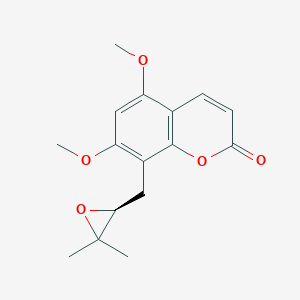

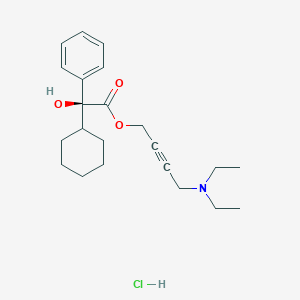


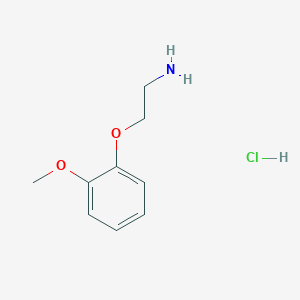

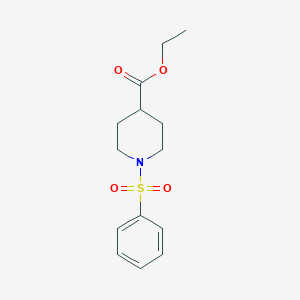
![Methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate](/img/structure/B16174.png)